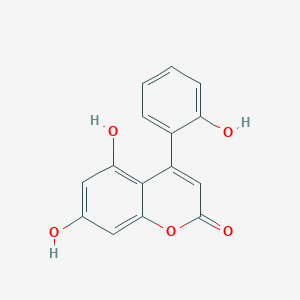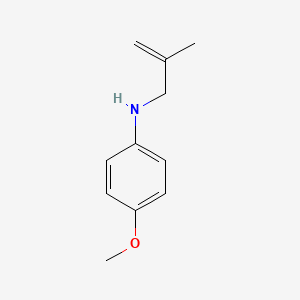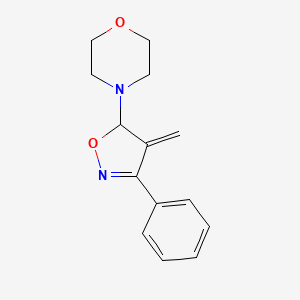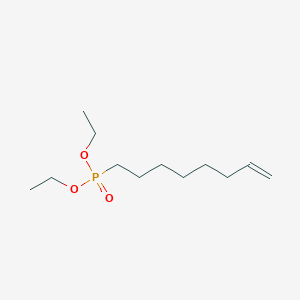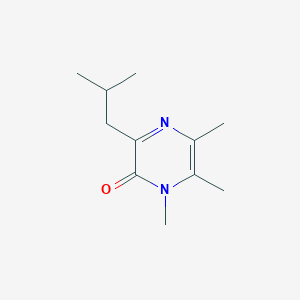
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality output.
化学反応の分析
Types of Reactions
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the pyrazinone ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazine: Similar structure but lacks the carbonyl group.
1,5,6-trimethyl-3-isobutyl-2(1H)-pyridone: Similar structure but with a nitrogen atom in a different position.
Uniqueness
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both methyl and isobutyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
137232-67-8 |
|---|---|
分子式 |
C11H18N2O |
分子量 |
194.27 g/mol |
IUPAC名 |
1,5,6-trimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-7(2)6-10-11(14)13(5)9(4)8(3)12-10/h7H,6H2,1-5H3 |
InChIキー |
RILXBJSXFPLPKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)C(=N1)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
phosphanium perchlorate](/img/structure/B14287841.png)
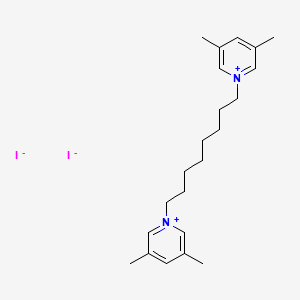
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
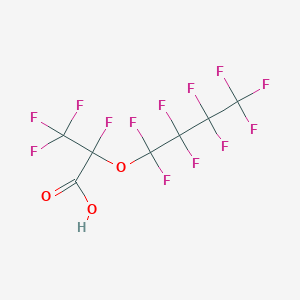
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)

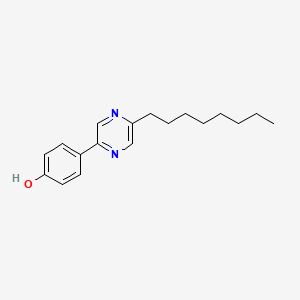
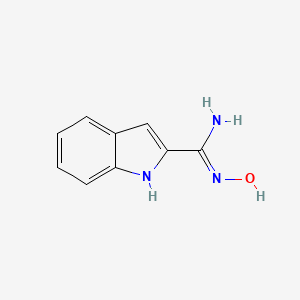
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
